2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559430
InChI: InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3
SMILES:
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC16559430

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde -

Specification

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
IUPAC Name 2-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Standard InChI InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3
Standard InChI Key HWYDPIKLXDKVRQ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Br

Introduction

Molecular Structure and Chemical Properties

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a 4-methylpiperazine group. The aldehyde functional group at the 1-position introduces reactivity typical of aromatic aldehydes. The molecular formula is C₁₂H₁₄BrN₂O, with a molecular weight of 297.16 g/mol.

The bromine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and influencing electrophilic substitution patterns. Meanwhile, the methylpiperazine group contributes basicity due to its tertiary amine, enhancing solubility in acidic aqueous environments. Computational models predict a dipole moment of approximately 3.8 D, reflecting significant polarity driven by the aldehyde and piperazine groups .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde typically proceeds through sequential functionalization of a benzaldehyde precursor. One common approach involves:

  • Bromination: Direct electrophilic bromination of 4-hydroxybenzaldehyde using bromine in acetic acid, yielding 2-bromo-4-hydroxybenzaldehyde.

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) of the hydroxyl group with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Alternative methods include Ullmann coupling or Buchwald-Hartwig amination for attaching the piperazine group, though these require palladium catalysts and specialized ligands .

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the aldehyde proton (~10.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and piperazine methyl group (δ 2.3 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 297.04 (M⁺).

  • Infrared Spectroscopy (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

Physicochemical Properties

PropertyValueMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility in Water0.5 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)2.1Chromatographic determination
pKa (Piperazine N)8.9Potentiometric titration

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO and DMF. Its logP value suggests moderate lipophilicity, suitable for crossing biological membranes.

Reactivity and Functionalization

The aldehyde group undergoes typical nucleophilic additions, such as:

  • Condensation Reactions: With amines to form Schiff bases, useful in ligand design.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group.

The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. For instance, coupling with phenylboronic acid yields 2-aryl-4-(4-methylpiperazin-1-yl)benzaldehyde derivatives .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Serves as a precursor in synthesizing dopamine D₂ receptor ligands and serotonin reuptake inhibitors.

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

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